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Compound of Interest

Compound Name: m-PEG8-t-butyl ester

Cat. No.: B1193055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on m-PEG8-t-butyl ester, a
heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in

bioconjugation, drug delivery, and pharmaceutical development due to its defined length,

hydrophilic properties, and versatile reactivity upon deprotection.

Core Properties and Quantitative Data
m-PEG8-t-butyl ester is characterized by a methoxy-terminated PEG chain of eight ethylene

glycol units, which imparts hydrophilicity, and a t-butyl ester functional group. The t-butyl ester

serves as a protecting group for a carboxylic acid, which can be readily deprotected under

acidic conditions to reveal a reactive carboxyl group.[1][2][3] This allows for a two-step

conjugation strategy, making it a valuable tool in the design of complex bioconjugates such as

antibody-drug conjugates (ADCs).
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Property Value References

Molecular Weight 468.58 g/mol [1][2]

Chemical Formula C22H44O10

Exact Mass 468.2934

CAS Number 2768015-32-1

Purity >98%

Appearance Solid powder

Solubility

The hydrophilic PEG spacer

increases solubility in aqueous

media.

Storage Conditions

Short term (days to weeks):

Dry, dark, at 0-4°C. Long term

(months to years): -20°C.

Logical Workflow for Deprotection and Conjugation
The primary utility of m-PEG8-t-butyl ester lies in its application as a linker following a two-

stage process. The first stage involves the acid-catalyzed removal of the t-butyl protecting

group to expose a terminal carboxylic acid. The second stage is the conjugation of this newly

formed carboxylic acid to a primary amine on a target molecule, such as a protein or peptide,

via amide bond formation.
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Caption: Workflow for the use of m-PEG8-t-butyl ester as a linker.

Experimental Protocols
The following are generalized protocols for the deprotection of the t-butyl ester and the

subsequent conjugation of the resulting carboxylic acid. These should be optimized for specific

applications.
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Protocol 1: Deprotection of the t-Butyl Ester
This protocol describes the acid-catalyzed hydrolysis of the t-butyl ester to yield the free

carboxylic acid (m-PEG8-acid).

Materials:

m-PEG8-t-butyl ester conjugate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

(Optional) Scavengers such as water and triisopropylsilane (TIS) if working with sensitive

biomolecules like proteins containing tryptophan or methionine.

Cold diethyl ether

Rotary evaporator

Procedure:

Preparation of Cleavage Solution: In a well-ventilated fume hood, prepare a cleavage

solution. A common solution is 50% TFA in DCM. For sensitive substrates, a scavenger

cocktail of 95% TFA, 2.5% water, and 2.5% TIS is recommended.

Reaction: Dissolve the m-PEG8-t-butyl ester conjugate in the cleavage solution.

Incubation: Stir the reaction mixture at room temperature. Reaction times can vary from 2 to

5 hours. The reaction progress can be monitored by analytical techniques such as HPLC or

¹H NMR to confirm the disappearance of the t-butyl peak.

Removal of TFA: Following completion of the reaction, remove the TFA and DCM under

reduced pressure using a rotary evaporator.

Purification: Precipitate the deprotected product by adding cold diethyl ether. The resulting

solid can be collected by centrifugation and washed with cold diethyl ether to remove
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residual TFA and scavengers. Further purification, if necessary, can be performed using

chromatography.

Protocol 2: Amide Bond Formation via EDC/NHS
Chemistry
This protocol outlines the conjugation of the deprotected m-PEG8-acid to a molecule

containing a primary amine.

Materials:

Deprotected m-PEG8-acid

Amine-containing molecule (e.g., protein, peptide)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

(Optional) Quenching Buffer: 1 M Tris-HCl, pH 8.0, or hydroxylamine

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Preparation of Reactants:

Dissolve the deprotected m-PEG8-acid in the Activation Buffer.

Dissolve the amine-containing molecule in the Conjugation Buffer.

Activation of Carboxylic Acid:
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Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the m-PEG8-acid

solution.

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group by

forming an NHS ester.

Conjugation Reaction:

Immediately add the activated m-PEG8-acid solution to the solution of the amine-

containing molecule.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching the Reaction (Optional):

To stop the reaction and consume any unreacted NHS esters, add the Quenching Buffer to

a final concentration of 20-50 mM.

Incubate for 15 minutes at room temperature.

Purification:

Purify the final conjugate to remove excess reagents and byproducts using an appropriate

method such as size-exclusion chromatography or dialysis.

Characterization:

Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry

(MS), and HPLC to confirm successful conjugation and assess purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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